1-[[(Z)-(3-iodo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-3-iodo-5-methoxybenzaldehyde N-allylthiosemicarbazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of iodine, methoxy, and hydroxy groups attached to a benzaldehyde core, along with an N-allylthiosemicarbazone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-iodo-5-methoxybenzaldehyde N-allylthiosemicarbazone typically involves multiple steps. The initial step often includes the preparation of 4-hydroxy-3-iodo-5-methoxybenzaldehyde, which can be synthesized through iodination of 4-hydroxy-3-methoxybenzaldehyde using iodine and an oxidizing agent . The subsequent step involves the reaction of this intermediate with N-allylthiosemicarbazide under acidic or basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-iodo-5-methoxybenzaldehyde N-allylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
4-hydroxy-3-iodo-5-methoxybenzaldehyde N-allylthiosemicarbazone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-iodo-5-methoxybenzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The presence of the iodine atom enhances its reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-iodo-5-methoxybenzaldehyde: The parent compound without the N-allylthiosemicarbazone moiety.
5-iodovanillin:
3-hydroxy-4-methoxybenzaldehyde: Another related compound with different functional groups.
Uniqueness
4-hydroxy-3-iodo-5-methoxybenzaldehyde N-allylthiosemicarbazone is unique due to the presence of both the iodine atom and the N-allylthiosemicarbazone moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H14IN3O2S |
---|---|
Molecular Weight |
391.23 g/mol |
IUPAC Name |
1-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H14IN3O2S/c1-3-4-14-12(19)16-15-7-8-5-9(13)11(17)10(6-8)18-2/h3,5-7,17H,1,4H2,2H3,(H2,14,16,19)/b15-7+ |
InChI Key |
LGSIINIXOQLLBB-VIZOYTHASA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=S)NCC=C)I)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.